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Compound of Interest

Compound Name: 1,1-Dibromo-3-chloroacetone

Cat. No.: B11927860 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of four key

halogenated acetone isomers: 1-fluoroacetone, 1-chloroacetone, 1-bromoacetone, and 1-

iodoacetone. The objective is to offer a comprehensive reference for the identification and

differentiation of these compounds using common spectroscopic techniques. The data

presented is compiled from various experimental sources and is intended to support research

and development in fields where these compounds may be of interest, such as in the synthesis

of pharmaceuticals and other specialty chemicals.

Introduction
Halogenated acetones are a class of alpha-haloketones that exhibit a range of chemical

reactivities and physical properties, largely influenced by the nature of the halogen substituent.

Spectroscopic analysis is a fundamental tool for the characterization of these isomers. This

guide focuses on a comparative analysis of their signatures in Nuclear Magnetic Resonance

(NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Data Presentation
The following tables summarize the key quantitative spectroscopic data for the four

halogenated acetone isomers.

Table 1: ¹H NMR Spectroscopic Data
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Compound Solvent δ (CH₃) [ppm] δ (CH₂X) [ppm] J (H-F) [Hz]

1-Fluoroacetone CDCl₃ 2.22 (d) 4.85 (d)
4.3 (³JHF), 47.5

(²JHF)

1-Chloroacetone CDCl₃ 2.31 (s) 4.13 (s) N/A

1-Bromoacetone CDCl₃ 2.37 (s) 3.97 (s) N/A

1-Iodoacetone CDCl₃ 2.3 (s) 3.6 (s) N/A

Note: Data for 1-iodoacetone is estimated based on trends and synthesis reports confirming its

structure by NMR. Specific, publicly available high-resolution spectra are limited.

Table 2: ¹³C NMR Spectroscopic Data
Compound Solvent δ (C=O) [ppm] δ (CH₃) [ppm] δ (CH₂X) [ppm]

1-Fluoroacetone CDCl₃
202.5 (d, ²JCF =

18.5 Hz)
26.5

83.5 (d, ¹JCF =

175 Hz)

1-Chloroacetone CDCl₃ 200.3 27.1 48.9

1-Bromoacetone CDCl₃ 199.8 27.5 36.5

1-Iodoacetone CDCl₃ ~199 ~28 ~10

Note: Data for 1-iodoacetone is estimated based on established trends in ¹³C NMR

spectroscopy for alpha-haloketones.

Table 3: Infrared (IR) Spectroscopic Data
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Compound Phase ν (C=O) [cm⁻¹] ν (C-X) [cm⁻¹]

1-Fluoroacetone Liquid

1735 (more polar

form), 1715 (less polar

form)

~1050

1-Chloroacetone Liquid 1725-1740 730

1-Bromoacetone Liquid

1738 (more polar

form), 1716 (less polar

form)

697 (more polar form),

660 (less polar form)

[1]

1-Iodoacetone Not Available ~1710 ~550

Note: The presence of two carbonyl stretching frequencies for fluoroacetone and

bromoacetone is due to the existence of rotational isomers (conformers) in the liquid state.[1]

Data for 1-iodoacetone is estimated based on general trends.

Table 4: Mass Spectrometry (MS) Data
Compound Molecular Weight

Molecular Ion (M⁺)
[m/z]

Key Fragment Ions
[m/z]

1-Fluoroacetone 76.07 76
43 (CH₃CO⁺, 100%),

33 (CH₂F⁺)[2]

1-Chloroacetone 92.52 92/94 (3:1)
43 (CH₃CO⁺, 100%),

49/51 (CH₂Cl⁺)[3][4]

1-Bromoacetone 136.98 136/138 (1:1)
43 (CH₃CO⁺, 100%),

93/95 (CH₂Br⁺)

1-Iodoacetone 183.98 184
43 (CH₃CO⁺, 100%),

141 (CH₂I⁺), 127 (I⁺)

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data
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Compound Solvent λmax (n→π*) [nm]

1-Fluoroacetone Not Available Not Available

1-Chloroacetone Cyclohexane 292[3]

1-Bromoacetone Not Available Not Available

1-Iodoacetone Acetonitrile ~310

Note: UV-Vis data for these simple halogenated ketones is not widely reported. The value for 1-

iodoacetone is an approximation based on studies of its reactions in acetonitrile. A

bathochromic (red) shift is expected as the halogen size increases.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of halogenated

acetone isomers.

Materials:

Halogenated acetone sample (1-5 mg)

Deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL)

NMR tube (5 mm diameter)

NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 1-5 mg of the halogenated acetone isomer in

0.5-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry 5 mm NMR tube.

Instrument Setup:
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Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 10-15 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 220-250

ppm.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra and calibrate the chemical shift scale using the residual solvent peak

(CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the characteristic vibrational frequencies of the carbonyl (C=O) and

carbon-halogen (C-X) bonds.

Materials:

Halogenated acetone sample (liquid)

FTIR spectrometer with a liquid sample cell (e.g., NaCl or KBr plates)

Procedure:
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Sample Preparation: Place a small drop of the neat liquid sample between two salt plates

(e.g., NaCl or KBr) to form a thin film.

Instrument Setup:

Ensure the spectrometer sample compartment is purged with dry air or nitrogen.

Perform a background scan with the empty salt plates.

Data Acquisition:

Place the prepared sample in the spectrometer's sample holder.

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to generate the final transmittance or absorbance

spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and analyze the fragmentation pattern of the

halogenated acetone isomers.

Materials:

Halogenated acetone sample

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source

Procedure:

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g.,

dichloromethane or methanol) at a concentration of approximately 100 µg/mL.

GC Separation:
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Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature

program to separate the analyte from the solvent and any impurities.

MS Analysis:

The eluent from the GC is introduced directly into the ion source of the mass

spectrometer.

Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.

Scan a mass range appropriate for the expected molecular weight and fragments (e.g.,

m/z 30-200).

Data Analysis: Identify the molecular ion peak and major fragment ions in the resulting mass

spectrum. The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1)

containing fragments should be analyzed.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax) for the n→π* transition

of the carbonyl group.

Materials:

Halogenated acetone sample

Spectroscopic grade solvent (e.g., cyclohexane or hexane)

UV-Vis spectrophotometer

Quartz cuvettes (1 cm path length)

Procedure:

Sample Preparation: Prepare a dilute solution of the halogenated acetone in the chosen

solvent. The concentration should be adjusted to yield an absorbance between 0.2 and 0.8

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11927860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


at the λmax.

Instrument Setup:

Turn on the spectrophotometer and allow the lamps to warm up.

Set the wavelength range to scan (e.g., 200-400 nm).

Data Acquisition:

Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline

spectrum.

Rinse the cuvette with the sample solution and then fill it with the sample solution.

Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the

spectrum.

Mandatory Visualization
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Caption: Workflow for the spectroscopic comparison of halogenated acetone isomers.
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Caption: Key fragmentation pathways in the mass spectrometry of halogenated acetones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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